2-cyclopropyl-1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole
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Overview
Description
2-CYCLOPROPYL-1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core with a cyclopropyl group and a methoxyphenoxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPYL-1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-CYCLOPROPYL-1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one: Shares a similar methoxyphenoxypropyl group but differs in the core structure.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a similar aromatic structure but with different substituents.
Uniqueness
The uniqueness of 2-CYCLOPROPYL-1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups and the benzodiazole core, which confer unique chemical and physical properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-[3-(4-methoxyphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C20H22N2O2/c1-23-16-9-11-17(12-10-16)24-14-4-13-22-19-6-3-2-5-18(19)21-20(22)15-7-8-15/h2-3,5-6,9-12,15H,4,7-8,13-14H2,1H3 |
InChI Key |
DTSIRXKMUSTFQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC4 |
Origin of Product |
United States |
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